
(Z)-2-phenylbut-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-phenylbut-2-enoyl chloride is an organic compound belonging to the class of acyl chlorides It is characterized by the presence of a phenyl group attached to a butenoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
(Z)-2-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of (Z)-2-phenylbut-2-enoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
(Z)-2-phenylbut-2-enoic acid+SOCl2→(Z)-2-phenylbut-2-enoyl chloride+SO2+HCl
Another method involves the use of oxalyl chloride (COCl₂) as the chlorinating agent. The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the formation of the acyl chloride.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The choice of chlorinating agent and reaction conditions may vary depending on the specific requirements of the production process.
化学反应分析
Types of Reactions
(Z)-2-phenylbut-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (Z)-2-phenylbut-2-enoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Thiols: Form thioesters, typically under basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
科学研究应用
(Z)-2-phenylbut-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates due to its ability to form amides and esters, which are common functional groups in bioactive molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用机制
The mechanism of action of (Z)-2-phenylbut-2-enoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product.
相似化合物的比较
Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the butenoyl moiety.
Cinnamoyl Chloride: Contains a phenyl group attached to an α,β-unsaturated acyl chloride, similar to (Z)-2-phenylbut-2-enoyl chloride.
Crotonyl Chloride: An α,β-unsaturated acyl chloride but without the phenyl group.
Uniqueness
This compound is unique due to the presence of both a phenyl group and an α,β-unsaturated acyl chloride moiety. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
(Z)-2-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H,1H3/b9-2- |
InChI 键 |
GCXIMGKVNVQRNR-MBXJOHMKSA-N |
手性 SMILES |
C/C=C(/C1=CC=CC=C1)\C(=O)Cl |
规范 SMILES |
CC=C(C1=CC=CC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)


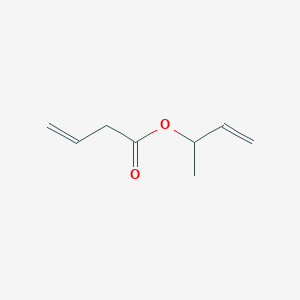
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
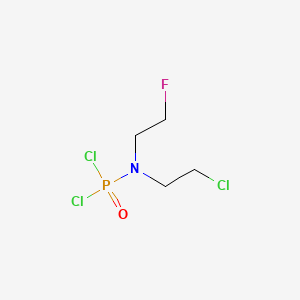
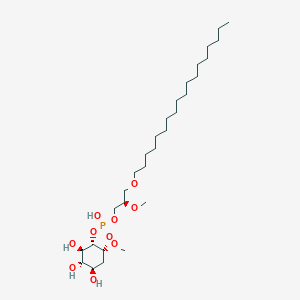
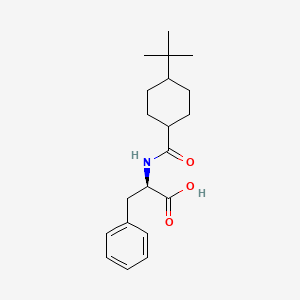
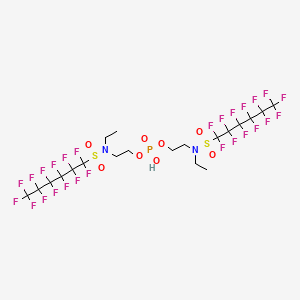
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)


